molecular formula C17H13Cl2N3O B11554976 2-(3-chlorophenyl)-4-{[(2-chlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

2-(3-chlorophenyl)-4-{[(2-chlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11554976
M. Wt: 346.2 g/mol
InChI Key: WLFBPKCKFAMCCZ-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-4-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrazolone core substituted with chlorophenyl and aminomethylidene groups

Preparation Methods

The synthesis of 1-(3-CHLOROPHENYL)-4-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with 2-chloroaniline to form an intermediate Schiff base. This intermediate is then cyclized with methylhydrazine to yield the final pyrazolone product. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-CHLOROPHENYL)-4-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, forming substituted products.

Scientific Research Applications

1-(3-CHLOROPHENYL)-4-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-4-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

1-(3-CHLOROPHENYL)-4-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H13Cl2N3O

Molecular Weight

346.2 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-[(2-chlorophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H13Cl2N3O/c1-11-14(10-20-16-8-3-2-7-15(16)19)17(23)22(21-11)13-6-4-5-12(18)9-13/h2-10,21H,1H3

InChI Key

WLFBPKCKFAMCCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC=CC=C3Cl

Origin of Product

United States

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